molecular formula C6H3BrF2S B2840677 3-Bromo-2,6-difluorobenzenethiol CAS No. 1349708-96-8

3-Bromo-2,6-difluorobenzenethiol

Cat. No.: B2840677
CAS No.: 1349708-96-8
M. Wt: 225.05
InChI Key: CVDCZAPKSXXRGU-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H3BrF2S It is characterized by the presence of bromine, fluorine, and thiol functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluorobenzenethiol typically involves the bromination and fluorination of benzene derivatives followed by thiolation. One common method involves the bromination of 2,6-difluorobenzene using bromine or a brominating agent under controlled conditions. The resulting 3-bromo-2,6-difluorobenzene is then subjected to thiolation using thiolating agents such as thiourea or hydrogen sulfide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes followed by thiolation. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluorobenzenethiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative without the thiol group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2,6-difluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated thiols on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine and fluorine atoms enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • 3-Bromo-2,6-difluorobenzaldehyde
  • 2,6-Difluorobenzenethiol
  • 3-Bromo-2,6-difluorobenzonitrile

Comparison: 3-Bromo-2,6-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with a thiol group. This combination imparts distinct reactivity and properties compared to similar compounds. For example, 3-Bromo-2,6-difluorobenzaldehyde lacks the thiol group, which significantly alters its chemical behavior and applications .

Properties

IUPAC Name

3-bromo-2,6-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCZAPKSXXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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